5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a trifluoromethylated pyrrole derivative with a sulfonyl chloride in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions under specific conditions.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified through radical trifluoromethylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sulfonyl chlorides and bases like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can modify the pyrrole ring structure.
Scientific Research Applications
5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-2H-pyrrole-3-sulfonamide
- 5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide
- 5-(trifluoromethyl)-1H-pyrrole-3-carboxamide
Uniqueness
5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide is unique due to the specific positioning of the trifluoromethyl and sulfonamide groups on the pyrrole ring. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs .
Properties
CAS No. |
1928780-54-4 |
---|---|
Molecular Formula |
C5H5F3N2O2S |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.